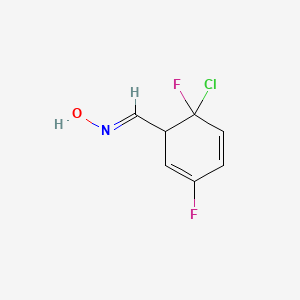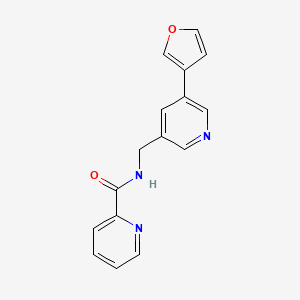![molecular formula C21H21NO4 B2906349 (2Z)-6-hydroxy-2-[(4-methylphenyl)methylidene]-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one CAS No. 869078-08-0](/img/structure/B2906349.png)
(2Z)-6-hydroxy-2-[(4-methylphenyl)methylidene]-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-6-hydroxy-2-[(4-methylphenyl)methylidene]-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one is a complex organic compound with a unique structure that includes a benzofuran core, a hydroxy group, a methylidene group, and a morpholinylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-hydroxy-2-[(4-methylphenyl)methylidene]-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Introduction of the Methylidene Group: The methylidene group can be introduced via a condensation reaction with 4-methylbenzaldehyde in the presence of a base, such as sodium hydroxide.
Attachment of the Morpholinylmethyl Group: This step involves the reaction of the intermediate compound with morpholine in the presence of a suitable catalyst, such as palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-6-hydroxy-2-[(4-methylphenyl)methylidene]-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The methylidene group can be reduced to a methyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The morpholinylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a fully saturated benzofuran derivative.
Substitution: Formation of various substituted benzofuran derivatives.
Applications De Recherche Scientifique
(2Z)-6-hydroxy-2-[(4-methylphenyl)methylidene]-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of (2Z)-6-hydroxy-2-[(4-methylphenyl)methylidene]-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the benzofuran core can interact with hydrophobic regions of proteins or enzymes. The morpholinylmethyl group can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodobenzoic Acid: Similar in having a benzene ring with a substituent group.
Cresol: Shares the presence of a hydroxy group attached to an aromatic ring.
Vanillin Acetate: Contains a benzene ring with an oxygen-containing functional group.
Uniqueness
(2Z)-6-hydroxy-2-[(4-methylphenyl)methylidene]-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one is unique due to its combination of functional groups and the presence of a benzofuran core, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Propriétés
IUPAC Name |
(2Z)-6-hydroxy-2-[(4-methylphenyl)methylidene]-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-14-2-4-15(5-3-14)12-19-20(24)16-6-7-18(23)17(21(16)26-19)13-22-8-10-25-11-9-22/h2-7,12,23H,8-11,13H2,1H3/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHFMGCCMQSQIK-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2,4-dimethylphenyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2906273.png)
![N-(1-cyanocyclohexyl)-2-[(4,5-dithiophen-2-yl-1H-imidazol-2-yl)sulfanyl]propanamide](/img/structure/B2906274.png)


![4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-2-(piperidine-1-carbonyl)morpholine](/img/structure/B2906277.png)
![2-({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2906278.png)
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-methylpropanamide](/img/structure/B2906280.png)


